(+)-Erythristemine
Overview
Description
(+)-Erythristemine is a naturally occurring alkaloid found in certain species of the Erythrina genus. This compound is known for its unique chemical structure and potential pharmacological properties. It has been the subject of various scientific studies due to its potential therapeutic applications, particularly in the field of neuropharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Erythristemine typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the use of chiral catalysts to ensure the correct stereochemistry of the final product. The reaction conditions often require precise control of temperature, pH, and solvent choice to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources, followed by purification processes such as chromatography. Alternatively, synthetic methods can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(+)-Erythristemine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to convert this compound into its reduced forms, which may have different biological activities.
Substitution: This type of reaction involves replacing one functional group with another, which can be useful for creating derivatives with enhanced properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs.
Scientific Research Applications
Chemistry: As a chiral building block for the synthesis of more complex molecules.
Biology: For its potential effects on cellular processes and signaling pathways.
Medicine: Particularly in neuropharmacology, where it has shown promise as a potential treatment for neurological disorders.
Industry: As a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (+)-Erythristemine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter receptors, which can influence neuronal signaling and potentially alleviate symptoms of neurological disorders. The exact pathways and molecular targets are still under investigation, but initial studies suggest that it may interact with GABAergic and glutamatergic systems.
Comparison with Similar Compounds
Similar Compounds
- Erythraline
- Erysodine
- Erythravine
Comparison
(+)-Erythristemine is unique among its analogs due to its specific stereochemistry and the resulting pharmacological profile. While similar compounds like Erythraline and Erysodine also exhibit neuropharmacological effects, this compound’s distinct structure may offer advantages in terms of potency and selectivity for certain receptors.
Biological Activity
(+)-Erythristemine is an alkaloid primarily isolated from various species of the Erythrina genus, particularly Erythrina lysistemon. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential neuroprotective effects. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 345.42 g/mol. The compound has been characterized using various spectroscopic techniques, including NMR and X-ray crystallography, which have confirmed its structural integrity and stereochemistry .
Antioxidant Activity
Research indicates that this compound exhibits moderate antioxidant properties. It has shown weak DPPH radical scavenging activity with an IC50 value of 86 µg/mL, suggesting its potential as a natural antioxidant .
Table 1: Antioxidant Activity of this compound
Compound | Assay Type | IC50 (µg/mL) |
---|---|---|
This compound | DPPH Radical Scavenging | 86 |
Antimicrobial Activity
Studies have reported that extracts containing erythristemine demonstrate antibacterial and antifungal activities. For instance, extracts from Erythrina species have been shown to inhibit the growth of various pathogens, indicating that erythristemine may contribute to these effects .
Neuroprotective Effects
Recent investigations highlight the neuroprotective potential of erythristemine against neurological disorders. In animal models, it has been associated with anxiolytic and anticonvulsant activities. For example, doses of 10 mg/kg have been noted to decrease latency periods in elevated maze tests, suggesting anxiolytic effects .
Table 2: Neuroprotective Effects of this compound
Study Reference | Animal Model | Dose (mg/kg) | Effect |
---|---|---|---|
Salem et al. | Rat | 10 | Decreased latency in elevated maze test |
Juma & Majinda | Brine shrimp | - | Moderate toxicity (LC50 23 ppm) |
Efficacy in Neurological Disorders
A study conducted by Salem et al. (2023) explored the efficacy of erythristemine in models of anxiety and epilepsy. The results indicated significant reductions in anxiety-like behavior and seizure frequency when administered at specific dosages . This positions erythristemine as a promising candidate for further development in treating neurological conditions.
Toxicological Assessment
In a preliminary toxicity assessment using brine shrimp, erythristemine displayed moderate toxicity with an LC50 value of 23 ppm. This finding necessitates further investigation into the safety profile of this compound for potential therapeutic applications .
Properties
IUPAC Name |
2,9,11,12-tetramethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-22-14-6-5-13-7-8-21-12-19(25-4)15-9-17(23-2)18(24-3)10-16(15)20(13,21)11-14/h5-7,9-10,14,19H,8,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMRZRWBQPPMSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)OC)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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